molecular formula C12H21NO4 B3286526 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid CAS No. 828300-51-2

2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid

Cat. No. B3286526
CAS RN: 828300-51-2
M. Wt: 243.3 g/mol
InChI Key: TZNCDXAIDIETKV-DTWKUNHWSA-N
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Description

“2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H21NO4 . It is also known by other names such as “trans-1-Boc-2-methyl-piperidine-3-carboxylic acid” and "1,3-Piperidinedicarboxylic acid, 2-methyl-, 1- (1,1-dimethylethyl) ester, (2R,3S)-rel-" .


Molecular Structure Analysis

The molecular weight of “2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid” is 243.3 . The InChI code for this compound is "1S/C12H21NO4/c1-8-9(10(14)15)6-5-7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)" .


Physical And Chemical Properties Analysis

“2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid” is a white solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

Synthesis and Characterization

A series of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed as novel heterocyclic amino acids for use as achiral and chiral building blocks. These compounds were synthesized through a multi-step process involving conversion of piperidine carboxylic acids to β-keto esters, further reaction to afford the target compounds, and characterization by NMR spectroscopy and HRMS investigation (Matulevičiūtė et al., 2021).

Pharmaceutical Research

Compounds related to "2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid" have been explored for pharmaceutical applications. For instance, the synthesis of Aurora kinase inhibitors involving similar piperidine structures indicates potential use in treating cancer, showcasing the utility of these compounds in developing new therapeutic agents (ロバート ヘンリー,ジェームズ, 2006).

Glycosidase Inhibitory Activity

The first stereoselective synthesis of piperidine carboxylic acids starting from D-glucose has been achieved. This synthesis includes a key intramolecular reductive cyclization strategy and explores the glycosidase inhibitory activity of the synthesized compounds, contributing to biochemical and medicinal chemistry research (Pawar et al., 2010).

Chiral Resolving Agents

Enantiomers of piperidine carboxylic acids have been prepared and demonstrated as effective chiral resolving agents. The ability of these enantiomers to serve as chiral discriminating agents was showcased by the chromatographic separation of diastereomeric amides and esters, highlighting their significance in stereochemical resolution processes (Piwowarczyk et al., 2008).

Structural and Spectroscopic Studies

Diastereomeric complexes of piperidine-3-carboxylic acid with tartaric acid have been characterized by X-ray analysis, FTIR, NMR spectroscopies, and DFT calculations. This research provides insight into the structural features and interactions within these complexes, contributing to a deeper understanding of molecular interactions and stereochemistry (Bartoszak-Adamska et al., 2011).

properties

IUPAC Name

(2S,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-9(10(14)15)6-5-7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNCDXAIDIETKV-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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